
Chlorambucil-arachidonic acid conjugate
Overview
Description
Chlorambucil-arachidonic acid conjugate is a hybrid molecule that combines the properties of chlorambucil, a well-known anticancer drug, with arachidonic acid, a polyunsaturated fatty acid. This conjugate aims to enhance the therapeutic efficacy and reduce the side effects associated with chlorambucil by improving its solubility and targeting capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chlorambucil-arachidonic acid conjugate typically involves the conjugation of chlorambucil with arachidonic acid through an amidation reaction. This process can be carried out using various coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions . The reaction is usually performed in an organic solvent like dichloromethane at room temperature, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would include rigorous quality control measures to monitor the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Chlorambucil-arachidonic acid conjugate can undergo various chemical reactions, including:
Oxidation: The conjugate can be oxidized to form hydroperoxides and other oxidative products.
Reduction: Reduction reactions can convert the conjugate into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorambucil moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Chlorambucil-arachidonic acid conjugate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of chlorambucil-arachidonic acid conjugate involves the alkylation of DNA by the chlorambucil moiety, leading to the disruption of DNA replication and cell death. The arachidonic acid component enhances the targeting of cancer cells by exploiting their increased uptake of fatty acids. This dual mechanism results in improved therapeutic outcomes and reduced toxicity .
Comparison with Similar Compounds
Chlorambucil-arachidonic acid conjugate is unique compared to other similar compounds due to its hybrid nature, combining the properties of both chlorambucil and arachidonic acid. Similar compounds include:
Chlorambucil-platinum hybrids: These compounds also aim to enhance the anticancer properties of chlorambucil by combining it with platinum-based drugs.
Chlorambucil-nanoparticle conjugates: These involve the conjugation of chlorambucil with nanoparticles to improve its delivery and efficacy.
Chlorambucil-fluorophore conjugates: These are used for imaging and targeted therapy by combining chlorambucil with fluorescent molecules.
The uniqueness of this compound lies in its ability to leverage the biological properties of arachidonic acid to enhance the targeting and efficacy of chlorambucil .
Biological Activity
Chlorambucil, a well-established alkylating agent used primarily in the treatment of chronic lymphocytic leukemia and malignant lymphomas, has been conjugated with arachidonic acid to enhance its therapeutic efficacy and reduce associated side effects. This article delves into the biological activity of the chlorambucil-arachidonic acid conjugate, focusing on its cytotoxic effects, mechanisms of action, and comparative studies with other compounds.
Overview of this compound
The this compound is synthesized through an amidation reaction between chlorambucil and arachidonic acid, utilizing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions. This hybrid molecule aims to leverage the properties of both components: chlorambucil's cytotoxicity against cancer cells and arachidonic acid's role in enhancing cellular uptake and targeting capabilities.
The mechanism of action for the this compound involves:
- DNA Alkylation : The chlorambucil moiety alkylates DNA, leading to disruption in DNA replication and triggering cell death.
- Enhanced Targeting : The arachidonic acid component promotes selective uptake by cancer cells, which often have elevated fatty acid absorption compared to normal cells. This dual mechanism contributes to improved therapeutic outcomes while minimizing toxicity to normal tissues .
Comparative Cytotoxicity
Cytotoxicity assays have demonstrated that the this compound exhibits enhanced selectivity towards neoplastic cells compared to quiescent lymphocytes. In vitro studies showed that this conjugate was equally or more toxic against human lymphoma cell lines than either chlorambucil or arachidonic acid alone. Notably, it displayed significantly reduced toxicity towards non-activated lymphocytes .
Compound | IC50 (µM) | Target Cells | Selectivity |
---|---|---|---|
Chlorambucil | >130 | Various cancer cell lines | Low |
This compound | 19.39 - 67.90 | Lymphoma cell lines | High |
Chlorambucil-Oleic Acid Conjugate | Higher than chlorambucil alone | Various cell types | Low |
Case Studies
-
Study on Lymphoma Cell Lines :
A study assessed the cytotoxic effects of the this compound on mitogen-activated lymphocytes and lymphoma cell lines. Results indicated that the conjugate was toxic at all tested concentrations against lymphoma cells while sparing normal non-activated lymphocytes, highlighting its potential as a targeted therapeutic agent . -
Mechanistic Insights :
Research has shown that the conjugation of chlorambucil with polyunsaturated fatty acids like arachidonic acid enhances selectivity due to differences in fatty acid metabolism between cancerous and normal cells. This metabolic pathway exploitation results in a higher accumulation of the drug within malignant cells .
Future Directions and Applications
The unique properties of the this compound suggest several promising avenues for future research:
- Combination Therapies : Investigating its use in combination with other chemotherapeutic agents or targeted therapies to enhance overall efficacy.
- In Vivo Studies : Conducting animal studies to validate in vitro findings and assess pharmacokinetics, biodistribution, and therapeutic outcomes.
- Further Modifications : Exploring additional modifications to improve solubility, stability, and targeting capabilities.
Q & A
Basic Research Questions
Q. What enzymatic pathways influence the metabolism and detoxification of chlorambucil, and how might arachidonic acid conjugation alter these pathways?
Chlorambucil is primarily metabolized by glutathione transferase Pi (GST P1-1), which catalyzes its conjugation with glutathione (GSH) to form inactive metabolites. Structural studies reveal that chlorambucil binds non-productively to the GST active site in the absence of GSH, potentially sequestering the drug under low GSH conditions . Conjugation with arachidonic acid may alter substrate specificity or binding kinetics due to the fatty acid’s amphipathic properties. Researchers should employ in vitro kinetic assays with recombinant GST variants and LC-MS-based metabolite profiling to compare the enzymatic processing of the conjugate versus free chlorambucil .
Q. What analytical methodologies are recommended for characterizing chlorambucil-arachidonic acid conjugates?
Liquid chromatography-mass spectrometry (LC-MS) is critical for structural elucidation and purity assessment. For example, LC-MS can detect isomer-specific differences in conjugates, such as constitutional isomers arising from divergent synthetic pathways (e.g., α- vs. γ-DABA turn units in polyamide conjugates) . Coupled with bioinformatics tools, this technique can also map metabolic byproducts and quantify arachidonic acid-derived metabolites . Additionally, crystallography studies (as in GST P1-1 structural analyses) are essential to confirm productive vs. non-productive binding modes .
Advanced Research Questions
Q. How do structural modifications in chlorambucil-arachidonic acid conjugates impact cytotoxicity and target specificity?
Subtle structural changes, such as linker length or turn-unit configuration, significantly affect biological activity. For instance, polyamide-chlorambucil conjugates with α-DABA turn units (1R-Chl) exhibit reduced toxicity compared to γ-DABA variants (2R-Chl) in murine models, likely due to altered DNA alkylation efficiency . To evaluate such effects, researchers should conduct:
- Comparative cytotoxicity assays (e.g., IC50 determinations across cancer cell lines like SW620 or MCF-7) .
- DNA-protein cross-linking studies using techniques like SDS-PAGE and HPLC-ESI-MS/MS to identify adduct formation (e.g., AGT-DNA cross-links induced by chlorambucil) .
Q. What experimental strategies resolve contradictions in conjugate efficacy across preclinical models?
Discrepancies in toxicity or efficacy (e.g., divergent outcomes in SW620 xenograft vs. athymic nude mouse models ) often arise from differences in conjugate stability, metabolic clearance, or species-specific GST polymorphisms. To address this:
- Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling integrating parameters like protein binding (>99% for chlorambucil) and hepatic metabolism .
- Use isothermal titration calorimetry (ITC) to compare binding affinities of conjugates across GST allelic variants .
- Validate findings in 3D tumor spheroids or patient-derived xenografts (PDXs) to better mimic human pathophysiology.
Q. How can nanoparticle-based delivery systems enhance the therapeutic index of chlorambucil-arachidonic acid conjugates?
pH-sensitive gold nanoparticles (AuNPs) functionalized with chlorambucil demonstrate enhanced tumor targeting and controlled drug release in acidic microenvironments (e.g., pH 5.4 vs. 7.2) . Key methodological steps include:
- Surface functionalization with folic acid for cancer cell targeting.
- Drug release kinetics analysis using UV-Vis spectroscopy or fluorescence quenching.
- Cytotoxicity profiling in co-culture systems to assess off-target effects.
Q. Methodological and Data Analysis Considerations
Q. What statistical approaches are recommended for interpreting conflicting data on arachidonic acid’s role in cancer biology?
Arachidonic acid’s dual pro- and anti-tumor effects require rigorous meta-analysis. For example:
- Apply multivariate regression to correlate lipidomic profiles (e.g., 5-HpETE levels) with clinical outcomes .
- Use pathway enrichment analysis (e.g., KEGG, Reactome) to contextualize arachidonic acid metabolites in inflammatory or apoptotic signaling .
Q. How should researchers reconcile discrepancies in conjugate synthesis protocols across laboratories?
The synthesis of constitutional isomers (e.g., 1R-Chl vs. 2R-Chl) highlights the need for standardized characterization:
Properties
IUPAC Name |
2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H53Cl2NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-35(40)42-31-32-43-36(41)22-19-20-33-23-25-34(26-24-33)39(29-27-37)30-28-38/h6-7,9-10,12-13,15-16,23-26H,2-5,8,11,14,17-22,27-32H2,1H3/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFNLQXQSDUXKB-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H53Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130676-89-0 | |
Record name | Chlorambucil-arachidonic acid conjugate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130676890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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